molecular formula C11H11ClN2S B13271023 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13271023
M. Wt: 238.74 g/mol
InChI Key: XCUGMUBFRZJROO-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a heterocyclic compound that contains both a thiazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of 2-chloroaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active site of enzymes. This binding can inhibit the enzyme’s activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
  • 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]phenylamine
  • 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]thiophenol

Uniqueness

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its specific combination of a thiazole ring and an aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11ClN2S/c1-8(11-13-6-7-15-11)14-10-5-3-2-4-9(10)12/h2-8,14H,1H3

InChI Key

XCUGMUBFRZJROO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC=CC=C2Cl

Origin of Product

United States

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